

# Technical Support Center: Optimizing Avycaz® Combination Therapy In Vitro Against CRE

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## Compound of Interest

Compound Name: Avycaz

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Welcome to the technical support center for optimizing **Avycaz®** (ceftazidime-avibactam) combination therapy in vitro against Carbapenem-Resistant Enterobacteriaceae (CRE). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their in vitro studies.

## Frequently Asked Questions (FAQs)

Q1: Why consider combination therapy with **Avycaz** against CRE?

A1: While **Avycaz** is effective against many CRE isolates, particularly those producing KPC and OXA-48-like carbapenemases, combination therapy may be explored for several reasons<sup>[1][2][3]</sup>:

- To broaden the spectrum of activity: **Avycaz** is not active against metallo- $\beta$ -lactamase (MBL) producing CRE (e.g., NDM, VIM, IMP)<sup>[4][5][6]</sup>. Combining it with an agent stable to MBLs, such as aztreonam, can overcome this limitation<sup>[7][8][9]</sup>.
- To enhance bactericidal activity: In some cases, a combination of agents can lead to more rapid and complete killing of bacteria than either drug alone, a phenomenon known as synergy<sup>[10][11][12]</sup>.
- To prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance during therapy<sup>[11][13]</sup>.

Q2: What are the most promising combination partners for **Avycaz** against CRE in vitro?

A2: Several agents have shown promising synergistic or enhanced activity with **Avycaz** against CRE in vitro:

- Aztreonam: This is a key partner, especially for MBL-producing CRE. Avibactam protects aztreonam from hydrolysis by co-produced serine- $\beta$ -lactamases (like AmpC, CTX-M, KPC), while aztreonam remains active against MBLs[9][14][15].
- Carbapenems (Meropenem, Imipenem): For some KPC-producing isolates, the combination of **Avycaz** and a carbapenem has demonstrated synergistic activity[12][16][17].
- Fosfomycin: Synergy has been reported between **Avycaz** and fosfomycin against certain CRE isolates[16][18][19].
- Aminoglycosides (Gentamicin, Amikacin): Some studies have shown synergistic effects when **Avycaz** is combined with aminoglycosides[10][11].
- Colistin: Although associated with toxicity, colistin has been investigated in combination with **Avycaz**, with some reports of synergy[10][18].

Q3: What are the known mechanisms of resistance to **Avycaz** in CRE?

A3: Resistance to **Avycaz** can emerge through various mechanisms, including[20][21][22]:

- Mutations in the  $\beta$ -lactamase gene: Changes in the amino acid sequence of the KPC enzyme, particularly in the  $\Omega$ -loop region, can reduce the binding affinity of avibactam[4][13].
- Increased  $\beta$ -lactamase expression: A higher copy number of the blaKPC gene can lead to increased enzyme production, potentially overwhelming the inhibitory effect of avibactam[4][13].
- Outer membrane porin mutations: Reduced expression or loss of outer membrane proteins can decrease the permeability of the bacterial cell wall to **Avycaz**[4][21][22].
- Overexpression of efflux pumps: These pumps can actively transport **Avycaz** out of the bacterial cell, reducing its intracellular concentration[21][22].

## Troubleshooting In Vitro Experiments

Q4: My checkerboard assay results are showing no synergy between **Avycaz** and a partner antibiotic. What could be the issue?

A4: A lack of synergy in a checkerboard assay can be due to several factors:

- Inappropriate antibiotic concentrations: Ensure the concentration ranges tested for both **Avycaz** and the partner drug bracket the individual Minimum Inhibitory Concentrations (MICs) of the test isolate.
- Inoculum effect: A bacterial inoculum that is too high or too low can affect the MIC values and synergy interpretation. Standardize your inoculum to 0.5 McFarland before dilution.
- Methodological variability: The checkerboard assay can be prone to variability. Consider repeating the experiment and using a complementary method like a time-kill assay to confirm the findings[23].
- True lack of synergy: The chosen combination may not be synergistic against the specific CRE isolate being tested. Different resistance mechanisms in the isolate can influence the outcome.

Q5: The MICs for my CRE isolates are inconsistent across different testing methods (e.g., broth microdilution vs. E-test). Why is this happening?

A5: Discrepancies in MIC results between different methods can occur for several reasons:

- Method-specific limitations: E-test results can sometimes differ from broth microdilution, which is considered the gold standard[23]. For some drug-bug combinations, specific methods are recommended over others.
- Fixed concentration of avibactam: In standard susceptibility testing, the concentration of avibactam is fixed at 4 µg/mL. However, higher concentrations can be achieved in patients, and this fixed concentration may not fully reflect the in vivo potential, especially for isolates with elevated  $\beta$ -lactamase expression[24].

- Media and incubation conditions: Variations in cation content of the Mueller-Hinton broth, incubation time, and temperature can all influence MIC results[25].

Q6: I am having difficulty performing synergy testing with **Avycaz** and aztreonam for MBL-producing CRE. Are there any established methods?

A6: Yes, several methods have been described for testing the synergy of **Avycaz** and aztreonam, although a standardized CLSI-approved method is not yet available[26][27].

Common approaches include:

- Broth disk elution: This method has been endorsed by CLSI for other agents and can be adapted for combination testing[28][29].
- Disk stacking/Disk approximation: Placing disks of **Avycaz** and aztreonam at a specific distance on an agar plate and observing the enhancement of the zone of inhibition[29][30].
- Gradient strip stacking/crossing: Using E-test strips of both agents placed on top of each other or in a crossing pattern[29].
- Agar E-test synergy: Incorporating a fixed concentration of avibactam into the agar and then placing an aztreonam E-strip to determine the MIC reduction[26].

## Quantitative Data Summary

Table 1: In Vitro Synergy of **Avycaz** Combinations Against CRE

Combination Partner	CRE Type	Synergy Testing Method	Percentage of Isolates Showing Synergy	Reference(s)
Aztreonam	MBL-producing Enterobacterales	Checkerboard	100%	[11][17]
Meropenem	KPC-producing K. pneumoniae	Checkerboard	93.8% - 100%	[11][12][17]
Imipenem	KPC-producing K. pneumoniae	Checkerboard	100%	[12]
Fosfomycin	KPC-producing K. pneumoniae	Checkerboard	63.6%	[18]
Colistin	KPC-producing K. pneumoniae	Checkerboard	78.2%	[18]
Amikacin	Carbapenem-Resistant Enterobacterales	Checkerboard	47.6%	[11]
Gentamicin	KPC-producing K. pneumoniae	Checkerboard	0%	[12]

Table 2: Example MIC Reductions with **Avycaz**-Aztreonam Combination Against MBL-producing CRE

Isolate Type	Aztreonam MIC (µg/mL)	Aztreonam-Avibactam MIC (µg/mL)	Fold Reduction in MIC	Reference(s)
NDM-producing <i>E. coli</i>	>128	0.5	>256	<a href="#">[31]</a>
IMP-producing <i>E. cloacae</i>	>128	1	>128	<a href="#">[31]</a>
MBL-producing Enterobacterales	>256	<0.016	>17,000	<a href="#">[26]</a>
MBL-producing Enterobacterales	Resistant	≤0.125 - 4	128	<a href="#">[26]</a>

## Experimental Protocols

### Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Methodology:

- Prepare bacterial inoculum: Culture the CRE isolate on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Prepare antibiotic dilutions: Create serial twofold dilutions of **Avycaz** and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should typically span from 1/8 to 4 times the MIC of each drug.
- Set up the microtiter plate: In a 96-well plate, add 50 µL of CAMHB to each well. Then, add 50 µL of the **Avycaz** dilution along the x-axis and 50 µL of the partner antibiotic dilution along the y-axis, creating a gradient of concentrations.
- Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well.

- Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.
- Determine MICs and calculate the Fractional Inhibitory Concentration (FIC) index: The MIC is the lowest concentration of the drug (alone or in combination) that inhibits visible bacterial growth. The FIC index is calculated as follows:  $\text{FIC Index} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
- Interpret the results:
  - Synergy:  $\text{FIC index} \leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FIC index} \leq 4$
  - Antagonism:  $\text{FIC index} > 4$

## Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.

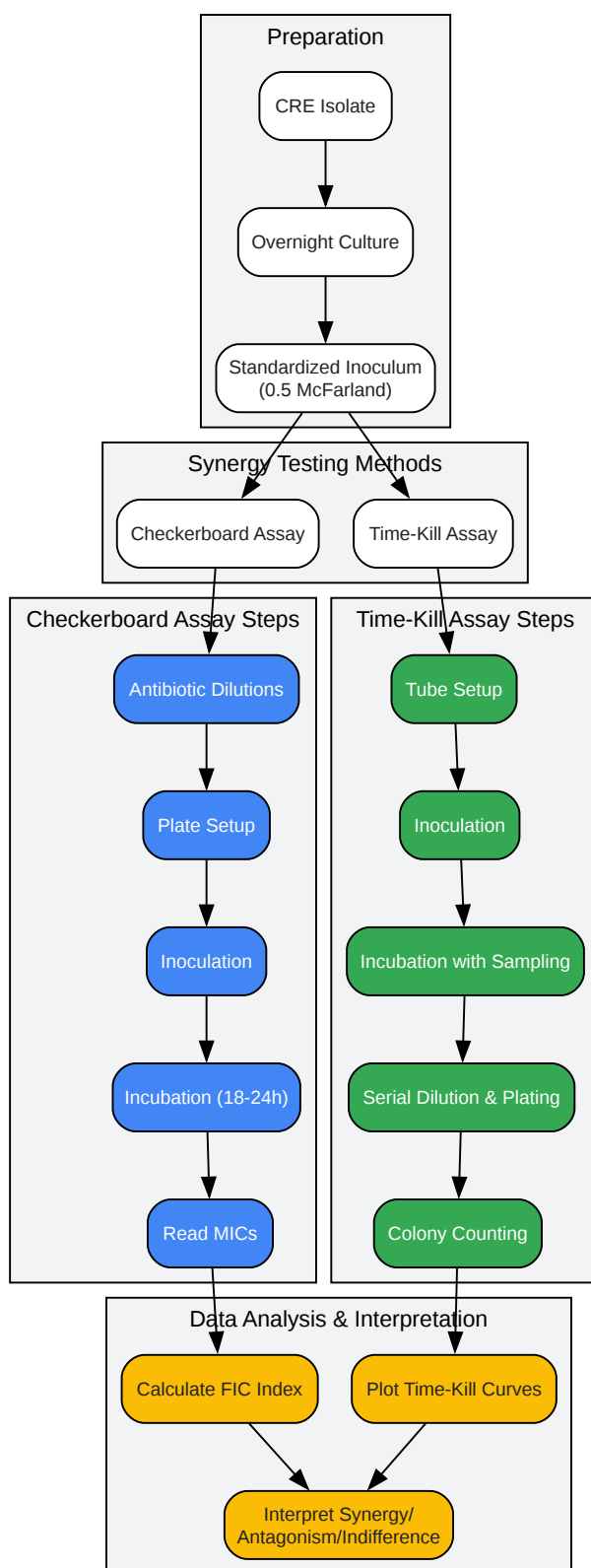
Methodology:

- Prepare bacterial inoculum: Grow the CRE isolate to the logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- Set up test tubes: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 1x or 2x the MIC), both individually and in combination. Include a growth control tube without any antibiotics.
- Inoculate and incubate: Add the prepared bacterial inoculum to each tube and incubate at 35-37°C with shaking.
- Sample at time points: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Determine viable counts: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.

- Analyze the data: Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy is often defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at 24 hours.
  - Bactericidal activity is typically defined as a  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL from the initial inoculum.

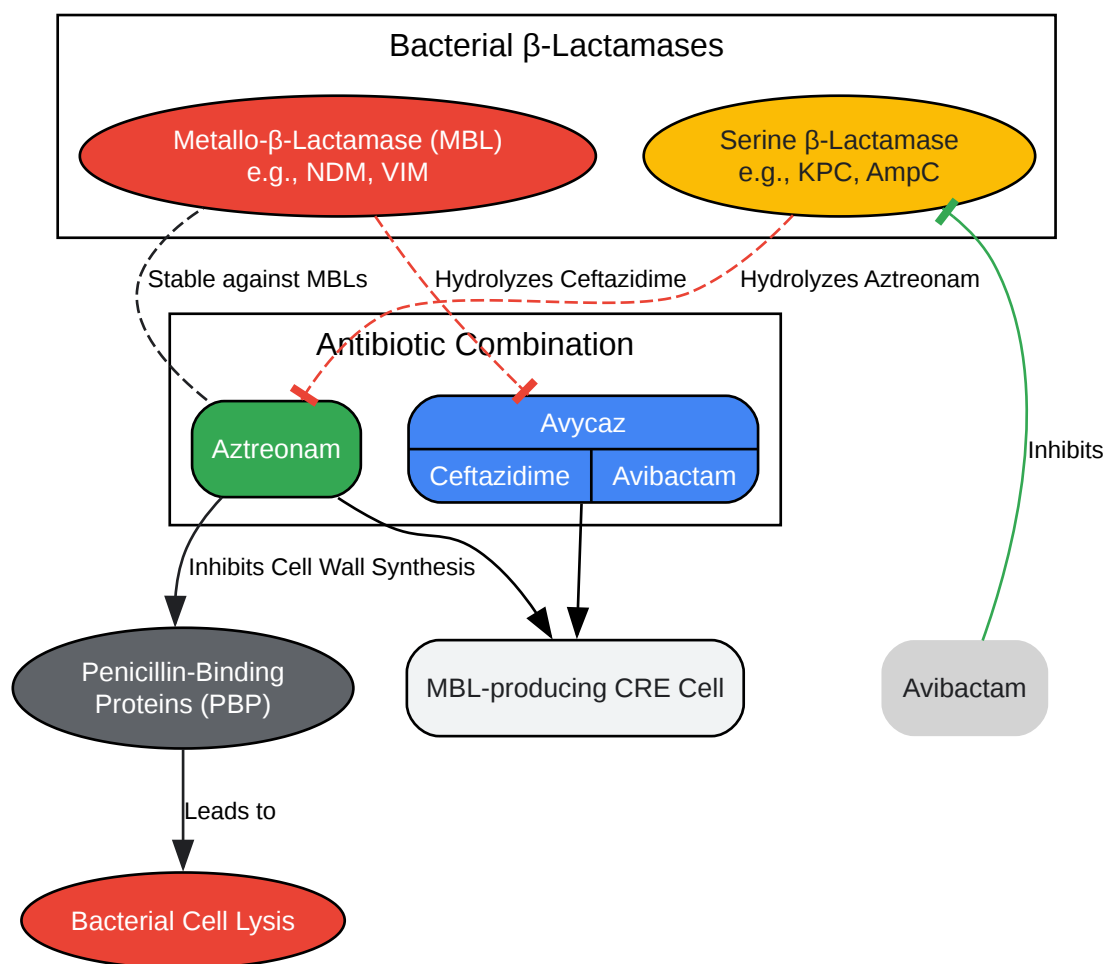
## Visualizations





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Caption: Workflow for in vitro synergy testing of **Avycaz** combinations.



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